molecular formula C5H9FO2 B12953260 Methyl (R)-3-fluoro-2-methylpropanoate

Methyl (R)-3-fluoro-2-methylpropanoate

Katalognummer: B12953260
Molekulargewicht: 120.12 g/mol
InChI-Schlüssel: MVSLCGCLCBQSAE-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl ®-3-fluoro-2-methylpropanoate is an organic compound belonging to the class of esters. It is characterized by the presence of a methyl ester group attached to a fluorinated carbon chain. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl ®-3-fluoro-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of ®-3-fluoro-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Methyl ®-3-fluoro-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl ®-3-fluoro-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-fluoro-2-methylpropanoic acid.

    Reduction: Formation of 3-fluoro-2-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl ®-3-fluoro-2-methylpropanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl ®-3-fluoro-2-methylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The fluorine atom’s presence can influence the compound’s reactivity and interaction with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

    Methyl 3-fluoropropanoate: Similar structure but lacks the methyl group on the carbon chain.

    Ethyl ®-3-fluoro-2-methylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl ®-2-fluoro-2-methylpropanoate: Similar structure but with the fluorine atom on a different carbon.

Uniqueness: Methyl ®-3-fluoro-2-methylpropanoate is unique due to the specific positioning of the fluorine atom and the methyl group, which can significantly influence its chemical properties and reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C5H9FO2

Molekulargewicht

120.12 g/mol

IUPAC-Name

methyl (2R)-3-fluoro-2-methylpropanoate

InChI

InChI=1S/C5H9FO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1

InChI-Schlüssel

MVSLCGCLCBQSAE-BYPYZUCNSA-N

Isomerische SMILES

C[C@@H](CF)C(=O)OC

Kanonische SMILES

CC(CF)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.